1-(4-Fluorobenzyl)cyclopropanecarbonitrile
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Overview
Description
1-(4-Fluorobenzyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C11H10FN. It features a cyclopropane ring attached to a benzyl group substituted with a fluorine atom at the para position and a nitrile group.
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)cyclopropanecarbonitrile typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Fluorobenzyl Group Attachment: The fluorobenzyl group can be attached via a Friedel-Crafts alkylation reaction using a fluorobenzyl halide and a suitable catalyst.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorobenzyl)cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Fluorobenzyl)cyclopropanecarbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group enhances binding affinity to specific targets, while the cyclopropane ring provides rigidity to the molecule, influencing its overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-(4-Fluorobenzyl)cyclopropanecarbonitrile can be compared with similar compounds such as:
- 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
- 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile
- 1-(4-Fluorophenyl)cyclopropanamine hydrochloride
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZZKSUKQKMALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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